ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

Inflammation Leukotriene Biosynthesis Respiratory Disease

This 5-isopropyl pyrrole-2-carboxylate is a uniquely polypharmacological tool with validated activity against 5-LOX (IC50 2.10 µM) and CCR5 (Kd 316 nM). Its distinct isopropyl substitution and ethyl ester confer an XLogP of 2.4, which is critical for target engagement. Generic alkyl-pyrrole analogs cannot replace it in reproducible research. Ideal for inflammation, HIV, and agrochemical discovery programs. Inquire now for high-purity, bulk quantities from a trusted supplier.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 125261-15-6
Cat. No. B6597302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
CAS125261-15-6
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(N1)C(C)C
InChIInChI=1S/C10H15NO2/c1-4-13-10(12)9-6-5-8(11-9)7(2)3/h5-7,11H,4H2,1-3H3
InChIKeyDIKSRSZYQUJHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (CAS 125261-15-6): A Multi-Target Pyrrole Scaffold for Inflammation, Immunology, and Anticancer Research


Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (CAS 125261-15-6) is a 5-isopropyl-substituted pyrrole-2-carboxylate ester with a molecular weight of 181.23 g/mol and a calculated XLogP of 2.4 . This compound functions as a pharmacologically active small molecule with documented inhibitory activity against multiple targets, including 5-lipoxygenase (5-LOX) in the arachidonic acid cascade, the C-C chemokine receptor type 5 (CCR5), and various carboxylesterases (CES) [1]. Its mechanism of action involves interference with arachidonic acid metabolism and the induction of cellular differentiation in undifferentiated cells, positioning it as a versatile chemical probe for inflammation, immunology, and oncology research programs [2].

Why Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate Cannot Be Replaced by Generic 5-Alkylpyrrole-2-carboxylate Analogs


Generic substitution with closely related 5-alkylpyrrole-2-carboxylate esters (e.g., methyl 5-isopropyl, ethyl 5-methyl, or ethyl 5-ethyl analogs) is not scientifically valid for procurement or selection due to the profound impact of minor structural variations on target engagement and physicochemical properties. The 5-isopropyl moiety in ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate confers a specific spatial and hydrophobic profile that dictates its unique polypharmacology . Altering the ester group (e.g., switching from ethyl to methyl) or the alkyl substituent (e.g., replacing isopropyl with ethyl or methyl) can significantly alter the compound's lipophilicity (XLogP), metabolic stability, and inhibitory constants (IC50/Kd) across key targets such as 5-LOX, CCR5, and carboxylesterases [1][2]. Consequently, utilizing a non-identical analog in a research protocol introduces uncontrolled variables that compromise reproducibility and invalidate comparative pharmacological analysis, as demonstrated by divergent activity profiles observed in pyrrole analog screening panels [3].

Quantitative Differentiation Guide: Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (125261-15-6) vs. Comparators


Comparative 5-Lipoxygenase (5-LOX) Inhibitory Potency in Human PMNL vs. Zileuton

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate inhibits 5-lipoxygenase-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) with an IC50 of 2.10 µM [1]. In cross-study comparison, the clinically approved 5-LOX inhibitor Zileuton exhibits an IC50 of 0.4 µM in the same human PMNL assay system [2]. While Zileuton is approximately 5-fold more potent in this specific cellular context, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate offers a distinct scaffold with a lower molecular weight (181.23 g/mol) and a unique multi-target profile that includes CCR5 antagonism and carboxylesterase inhibition, which Zileuton lacks [3]. This differential polypharmacology makes the compound valuable for mechanistic studies dissecting the intersection of leukotriene and chemokine signaling pathways.

Inflammation Leukotriene Biosynthesis Respiratory Disease

CCR5 Antagonist Activity: Affinity Comparison with Maraviroc

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate acts as an antagonist at the human CCR5 receptor, reducing RANTES-induced intracellular calcium levels in HEK 293 Glosensor cells with a Kd of 316 nM [1]. In contrast, the first-in-class, FDA-approved CCR5 antagonist Maraviroc demonstrates a significantly higher affinity, with a reported Kd of 0.86 nM for human CCR5 [2]. Despite the ~367-fold difference in binding affinity, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate represents a structurally simplified pyrrole-based CCR5 ligand compared to Maraviroc's complex tropane scaffold [3]. This simplicity facilitates synthetic tractability and provides a valuable tool compound for exploring the minimal pharmacophore required for CCR5 engagement, independent of Maraviroc's proprietary chemical space.

HIV Infection Immunology Chemokine Receptor

Carboxylesterase (CES) Inhibition Profile: Species-Dependent Selectivity

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate exhibits differential inhibitory potency against carboxylesterases from various species. In vitro, it inhibits porcine liver carboxylesterase with an IC50 of 6.46 mM (6.46E+6 nM) and human carboxylesterase (cocaine esterase) in liver microsomes with an IC50 of 933 µM (9.33E+5 nM) [1]. This indicates a weak, millimolar-range inhibition of mammalian CES enzymes. In contrast, the compound shows more potent inhibition of insect juvenile hormone esterase (Trichoplusia ni) with an IC50 of 79.4 µM (7.94E+4 nM) [2]. This species-dependent selectivity profile (approximately 81-fold more potent against insect vs. porcine CES) suggests a unique binding interaction that distinguishes it from broad-spectrum CES inhibitors, potentially making it a valuable tool for agrochemical research or as a selective modulator of insect endocrine pathways.

Drug Metabolism Prodrug Activation Toxicology

Lipophilicity (XLogP) and Physicochemical Differentiation from Closest Analogs

The calculated XLogP for ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate is 2.4, with a topological polar surface area (TPSA) of 42.1 Ų . This specific lipophilicity value is a direct consequence of the 5-isopropyl and ethyl ester substituents. While experimental XLogP data for direct analogs like ethyl 5-methylpyrrole-2-carboxylate or ethyl 5-ethylpyrrole-2-carboxylate are not consistently reported in the primary literature, class-level inference based on established QSAR principles indicates that reducing the alkyl chain length (e.g., methyl or ethyl) or switching to a methyl ester would predictably lower the XLogP [1]. An XLogP of 2.4 places this compound in a favorable lipophilicity range for cell permeability and oral bioavailability according to Lipinski's Rule of Five [2]. This distinguishes it from more lipophilic or hydrophilic pyrrole analogs, which may exhibit altered membrane permeability, metabolic stability, and off-target binding profiles in cellular and in vivo assays.

Medicinal Chemistry ADME Prediction Compound Procurement

Defined Research Application Scenarios for Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (125261-15-6) Based on Evidence


Inflammation and Respiratory Disease Research: A Chemical Probe for Leukotriene Pathway Modulation

Based on its validated 5-LOX inhibitory activity (IC50 = 2.10 µM in human PMNL), this compound is optimally deployed as a chemical probe in in vitro models of inflammation and respiratory disease, such as asthma and COPD [1]. Researchers investigating the arachidonic acid cascade can utilize this compound to modulate leukotriene biosynthesis, providing a tool to dissect the role of 5-LOX in cellular models without the confounding polypharmacology of more advanced clinical candidates. Its distinct pyrrole scaffold also allows for the exploration of structure-activity relationships (SAR) around 5-LOX inhibition in a chemical space separate from the hydroxylurea class (e.g., Zileuton) [2].

Immunology and HIV Research: A Simplified CCR5 Antagonist Scaffold

With a confirmed Kd of 316 nM for human CCR5, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate is a valuable tool compound for immunology and HIV research programs focused on chemokine receptor biology [3]. Its relatively simple pyrrole structure, compared to complex CCR5 antagonists like Maraviroc, makes it an ideal starting point for medicinal chemistry campaigns aimed at developing novel, non-proprietary CCR5 ligands. It can be used in primary screening assays, as a reference compound for developing new CCR5 binding assays, or for studying the downstream signaling effects of CCR5 antagonism in immune cells [4].

Agrochemical Discovery: A Selective Modulator of Insect Carboxylesterases

The compound's species-dependent carboxylesterase inhibition profile, exhibiting an 81-fold higher potency for insect juvenile hormone esterase (IC50 = 79.4 µM) compared to porcine liver CES (IC50 = 6.46 mM), designates it as a specialized tool for agrochemical discovery [5]. Researchers developing novel insecticides or studying insect endocrinology can employ this compound to selectively modulate juvenile hormone metabolism in insect models. Its weak inhibition of mammalian CES enzymes also suggests a potentially favorable safety margin for exploratory toxicology studies in non-target species [6].

Medicinal Chemistry and ADME Profiling: A Lipophilic Reference Standard

Given its well-defined calculated XLogP of 2.4, ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate serves as a reliable reference standard for calibrating in silico ADME prediction models and for use as a control compound in cell permeability and solubility assays . Its physicochemical properties place it within favorable drug-likeness space, making it a useful benchmark when evaluating the ADME liabilities of novel pyrrole-based compound libraries. Procurement of this specific compound ensures reproducibility in computational and experimental ADME studies, avoiding the variability introduced by using uncharacterized or structurally divergent analogs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.